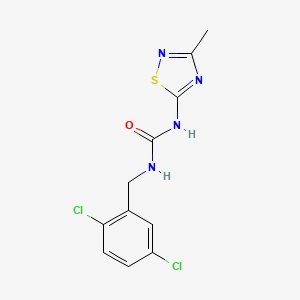![molecular formula C14H22N2O2S B4429969 5-isopropyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4429969.png)
5-isopropyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide
Vue d'ensemble
Description
5-isopropyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide, also known as A-836,339, is a potent and selective cannabinoid receptor type 2 (CB2) agonist. It was first synthesized by Abbott Laboratories in 2006 and has since been used in various scientific research studies.
Mécanisme D'action
5-isopropyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide selectively activates CB2 receptors, which are primarily expressed in immune cells and have been implicated in various physiological and pathological processes, including inflammation, pain, and immune function. Activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokines and chemokines, as well as the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the activation of anti-inflammatory pathways, and the modulation of immune cell function. It has also been shown to have potential analgesic effects, particularly in neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-isopropyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in lab experiments is its selectivity for CB2 receptors, which allows for more specific targeting of immune cells and inflammation. However, one limitation is that it may not be suitable for all types of experiments, particularly those that require the activation of CB1 receptors.
Orientations Futures
There are several future directions for the study of 5-isopropyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide. One potential area of research is its potential therapeutic effects for neurological disorders, particularly neuropathic pain and multiple sclerosis. Another area of research is its potential anti-inflammatory effects, particularly in the context of chronic inflammation and autoimmune diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations for lab experiments.
Applications De Recherche Scientifique
5-isopropyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects for several neurological disorders, including neuropathic pain, multiple sclerosis, and neuroinflammation. This compound has also been studied for its potential anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-5-propan-2-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11(2)13-9-12(10-19-13)14(17)15-3-4-16-5-7-18-8-6-16/h9-11H,3-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNALJGPORXQQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-butylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4429891.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4429898.png)
![1-[2-(4-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4429905.png)


![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4429918.png)
![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4429921.png)

![2-{4-[2-(2-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4429944.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4429945.png)

![2-(2-chlorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4429962.png)